molecular formula C19H23FN2 B5871230 1-(2,5-dimethylphenyl)-4-(2-fluorobenzyl)piperazine

1-(2,5-dimethylphenyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B5871230
M. Wt: 298.4 g/mol
InChI Key: GKOWDIBFSJVVPX-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(2-fluorobenzyl)piperazine, commonly known as DFPP, is a chemical compound that belongs to the class of piperazines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

DFPP acts as a dopamine receptor agonist, selectively binding to D2 and D3 dopamine receptors in the brain. This results in the modulation of dopamine signaling pathways, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
DFPP has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of neurotransmitter release, and the modulation of ion channels in the brain. These effects have implications for the treatment of various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for lab experiments, including its high potency and selectivity for dopamine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of DFPP. One area of research is the development of new drugs based on DFPP for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the role of dopamine receptors in various physiological and pathological conditions using DFPP as a tool. Additionally, the development of new synthetic routes for DFPP and related compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

DFPP can be synthesized through a multi-step synthetic route. The first step involves the reaction of 2,5-dimethylphenylamine with 2-fluorobenzaldehyde to form 1-(2,5-dimethylphenyl)-4-(2-fluorobenzyl)piperazine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through column chromatography.

Scientific Research Applications

DFPP has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with antipsychotic, antidepressant, and anxiolytic properties. DFPP has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to modulate the activity of dopamine receptors in the brain.
In neuroscience, DFPP has been used as a tool to study the role of dopamine receptors in various physiological and pathological conditions. It has been shown to modulate the activity of dopamine receptors in the brain, which has implications for the treatment of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-7-8-16(2)19(13-15)22-11-9-21(10-12-22)14-17-5-3-4-6-18(17)20/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWDIBFSJVVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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